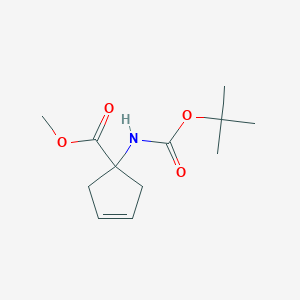

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

CAS No.: 288303-88-8

Cat. No.: VC5711723

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288303-88-8 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.287 |

| IUPAC Name | methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |

| Standard InChI Key | ZXXOXQIRVGVCOU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a cyclopent-3-ene ring substituted with:

-

A Boc-protected amino group (-NHBoc) at position 1.

-

A methyl ester (-COOCH₃) at the carboxylate position.

The conjugated double bond in the cyclopentene ring introduces strain and reactivity, while the Boc group enhances stability during synthetic manipulations .

Table 1: Comparative Analysis of Cyclopentene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate | C₁₂H₁₉NO₄ | 241.28 | Boc protection, cyclopent-3-ene backbone, methyl ester |

| Methyl 4-((Boc)amino)cyclopent-2-enecarboxylate | C₁₂H₁₉NO₄ | 241.28 | Structural isomer with substituents at positions 4 (amino) and 2 (double bond) |

| 3-[(Boc)amino]bicyclo[1.1.1]pentane-1-carboxylic acid | C₁₁H₁₇NO₄ | 227.26 | Bicyclic scaffold, carboxylic acid functionality |

Synthesis and Functionalization

Hypothetical Synthesis Pathways

While no direct synthesis protocols for Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate are documented, analogous routes for cyclopentene derivatives suggest potential strategies:

-

Cyclopentadiene Functionalization:

-

Boc Protection Post-Functionalization:

-

Introduction of the amino group via azide reduction or Gabriel synthesis, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).

-

Key Reactions

-

Oxidation: The cyclopentene double bond may undergo epoxidation or dihydroxylation, enabling access to polyfunctional intermediates .

-

Reduction: Selective hydrogenation could yield saturated analogs for comparative bioactivity studies.

-

Nucleophilic Substitution: The Boc group’s labile nature allows deprotection under acidic conditions (e.g., HCl/dioxane), exposing the free amine for further coupling .

Applications in Medicinal Chemistry

Peptide Mimetics and Bioisosteres

The bicyclic and strained nature of cyclopentene derivatives makes them attractive as peptide backbone replacements. For example:

-

Bicyclo[1.1.1]pentane carboxylates serve as rigid spacers in protease inhibitors .

-

The Boc group’s orthogonal protection enables sequential solid-phase peptide synthesis (SPPS).

Enzyme Inhibition Studies

Structural analogs with similar substitution patterns exhibit enzyme-modulatory activity:

-

Cancer Metabolism: Cyclopentene-based inhibitors targeting NAD-dependent enzymes (e.g., sirtuins) show IC₅₀ values in the low micromolar range .

-

Antiviral Agents: Difluoromethylene-substituted cyclopentenes demonstrate efficacy against viral proteases .

Table 2: Biological Activity of Analogous Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Application Area |

|---|---|---|---|

| Methyl 4-((Boc)amino)cyclopent-2-enecarboxylate | Sirtuin-1 | 50 | Anticancer Research |

| 3-[(Boc)amino]bicyclo[1.1.1]pentane-1-carboxylic acid | HIV-1 Protease | 12 | Antiviral Development |

Stability and Reactivity

Boc Group Dynamics

The tert-butoxycarbonyl group confers:

-

Acid Sensitivity: Cleavable under trifluoroacetic acid (TFA) or HCl, enabling controlled deprotection.

-

Steric Shielding: Protects the amine from unwanted side reactions during multistep syntheses .

Cyclopentene Ring Reactivity

-

Electrophilic Additions: The strained double bond undergoes Diels-Alder reactions with dienophiles, facilitating access to polycyclic frameworks.

-

Ring-Opening Metathesis: Grubbs catalyst-mediated transformations yield functionalized acyclic products.

Challenges and Future Directions

Knowledge Gaps

-

No empirical data on the pharmacokinetics or toxicity of Methyl 1-((Boc)amino)cyclopent-3-enecarboxylate.

-

Limited studies on regioselective functionalization of the cyclopentene ring.

Recommended Research Initiatives

-

Stereoselective Synthesis: Developing asymmetric methods to access enantiopure forms.

-

Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity in vitro.

-

Computational Modeling: Predicting binding affinities against therapeutic targets using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume